(2E)-1-(2-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one (2E)-1-(2-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 1240590-90-2
VCID: VC11689766
InChI: InChI=1S/C14H18N2O/c1-12-11-15-9-10-16(12)14(17)8-7-13-5-3-2-4-6-13/h2-8,12,15H,9-11H2,1H3/b8-7+
SMILES: CC1CNCCN1C(=O)C=CC2=CC=CC=C2
Molecular Formula: C14H18N2O
Molecular Weight: 230.31 g/mol

(2E)-1-(2-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one

CAS No.: 1240590-90-2

Cat. No.: VC11689766

Molecular Formula: C14H18N2O

Molecular Weight: 230.31 g/mol

* For research use only. Not for human or veterinary use.

(2E)-1-(2-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one - 1240590-90-2

Specification

CAS No. 1240590-90-2
Molecular Formula C14H18N2O
Molecular Weight 230.31 g/mol
IUPAC Name (E)-1-(2-methylpiperazin-1-yl)-3-phenylprop-2-en-1-one
Standard InChI InChI=1S/C14H18N2O/c1-12-11-15-9-10-16(12)14(17)8-7-13-5-3-2-4-6-13/h2-8,12,15H,9-11H2,1H3/b8-7+
Standard InChI Key KYHWGZIOFZRZHA-BQYQJAHWSA-N
Isomeric SMILES CC1CNCCN1C(=O)/C=C/C2=CC=CC=C2
SMILES CC1CNCCN1C(=O)C=CC2=CC=CC=C2
Canonical SMILES CC1CNCCN1C(=O)C=CC2=CC=CC=C2

Introduction

(2E)-1-(2-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one is a synthetic organic compound that belongs to the class of propenones. It features a phenyl group and a 2-methylpiperazin-1-yl moiety attached to a propenone backbone. Despite the lack of specific information on this compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general principles of organic chemistry.

Synthesis

The synthesis of (2E)-1-(2-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one would typically involve condensation reactions between appropriate precursors, such as a piperazine derivative and a phenylacryloyl chloride or similar compounds. The specific synthesis route would depend on the availability of starting materials and the desired yield and purity.

Spectroscopic Characterization

Characterization of this compound would involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). These methods help confirm the structure by identifying specific functional groups and molecular fragments.

  • 1H NMR: Would show signals corresponding to the phenyl ring, piperazine protons, and the olefinic protons.

  • 13C NMR: Would provide information about the carbon skeleton, including the carbonyl carbon and the aromatic carbons.

  • IR Spectroscopy: Would indicate the presence of a carbonyl group and aromatic rings.

  • MS: Would confirm the molecular weight and fragmentation pattern.

Potential Applications

Compounds with similar structures are often explored for their biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. The presence of a piperazine ring, which is common in many drugs, suggests potential for interaction with biological targets.

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